2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-ETHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran and benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-ETHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, including the formation of the benzofuran and benzothiophene rings, followed by their functionalization and coupling.
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.
Formation of Benzothiophene Ring: The benzothiophene ring can be synthesized using a proton quantum tunneling method, which offers high yield and fewer side reactions.
Coupling and Functionalization: The final step involves coupling the benzofuran and benzothiophene rings with the appropriate functional groups under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiophene rings.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Medicine: It has potential as a lead compound for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 4,6-dimethyl-1-benzofuran-3-yl derivatives have similar structures and biological activities.
Benzothiophene Derivatives:
Uniqueness
The uniqueness of 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-ETHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its combined benzofuran and benzothiophene structure, which may confer unique biological activities and applications not seen in other similar compounds.
Properties
Molecular Formula |
C26H32N2O4S |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C26H32N2O4S/c1-4-31-11-7-10-27-25(30)24-19-8-5-6-9-21(19)33-26(24)28-22(29)14-18-15-32-20-13-16(2)12-17(3)23(18)20/h12-13,15H,4-11,14H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
CHHQXTPCFRGOCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=COC4=CC(=CC(=C43)C)C |
Origin of Product |
United States |
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